N-Nitrosobis(2,2,2-trinitroethyl)amine
Overview
Description
N-Nitrosobis(2,2,2-trinitroethyl)amine is a chemical compound with the molecular formula C₄H₄N₈O₁₃. It is known for its high nitrogen and oxygen content, making it a compound of interest in various scientific fields. The compound is characterized by its nitroso and trinitroethyl functional groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosobis(2,2,2-trinitroethyl)amine typically involves the nitration of ethanamine derivatives. One common method includes the reaction of ethanamine with trinitroethanol under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of strong nitrating agents such as nitric acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are critical due to the highly reactive nature of the nitrating agents used .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosobis(2,2,2-trinitroethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce various amines .
Scientific Research Applications
N-Nitrosobis(2,2,2-trinitroethyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other nitrogen-rich compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the production of explosives and propellants due to its high energy content
Mechanism of Action
The mechanism of action of N-Nitrosobis(2,2,2-trinitroethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso and nitro groups play a crucial role in these interactions, leading to various biochemical effects. The compound can induce oxidative stress and modulate signaling pathways, which are areas of active research .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine: Another nitroso compound with different functional groups.
N-Nitrosodiethylamine: Similar in structure but with ethyl groups instead of trinitroethyl groups.
N-Nitrosomorpholine: Contains a morpholine ring instead of the trinitroethyl groups.
Uniqueness
N-Nitrosobis(2,2,2-trinitroethyl)amine is unique due to its high nitrogen and oxygen content, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest .
Properties
IUPAC Name |
N,N-bis(2,2,2-trinitroethyl)nitrous amide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N8O13/c13-5-6(1-3(7(14)15,8(16)17)9(18)19)2-4(10(20)21,11(22)23)12(24)25/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGUZLYQVSEGDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N8O13 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188441 | |
Record name | N-Nitrosobis(2,2,2-trinitroethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34882-73-0 | |
Record name | N-Nitrosobis(2,2,2-trinitroethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034882730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosobis(2,2,2-trinitroethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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